molecular formula C8H5BrClNO2S B13070477 (4-Bromo-2-cyanophenyl)methanesulfonyl chloride

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride

Cat. No.: B13070477
M. Wt: 294.55 g/mol
InChI Key: UDFKFWRZTKTAHM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride typically involves the reaction of 4-bromo-2-cyanophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide using oxidizing agents such as hydrogen peroxide (H₂O₂).

Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like LiAlH₄, and oxidizing agents like H₂O₂ .

Scientific Research Applications

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:

    (4-Bromo-2-cyanophenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    (4-Bromo-2-cyanophenyl)methanesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

    (4-Bromo-2-cyanophenyl)methanesulfonothioate: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives through substitution reactions .

Properties

Molecular Formula

C8H5BrClNO2S

Molecular Weight

294.55 g/mol

IUPAC Name

(4-bromo-2-cyanophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H5BrClNO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2

InChI Key

UDFKFWRZTKTAHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)Cl

Origin of Product

United States

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